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molecular formula C13H8ClNOS B374581 8-chlorodibenzo[b,f][1,4]thiazepin-11(10H)-one

8-chlorodibenzo[b,f][1,4]thiazepin-11(10H)-one

Cat. No. B374581
M. Wt: 261.73g/mol
InChI Key: RUJQJLHSZWHWCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07491715B2

Procedure details

A mixture of 2-(2-amino-4-chlorophenylsulfanylbenzoic acid methyl ester (189JO11) (149 mg, 0.51 mmol) and AlMe3 (355 μL, 0.71 mmol, 2 M in toluene) in CH2Cl2 (3 mL) was stirred at ambient temperature for six days, and then water was added carefully. The mixture was diluted with CH2Cl2, and was acidified with 2 M aqueous HCl. The organic phase was separated, dried (Na2SO4), concentrated and flash chromatographed (heptane:EtOAc, 5:1-3:1) to give 38 mg (29%) of the title compound (189JO13). MS (ESI) 262 (MH+).
Name
2-amino-4-chlorophenylsulfanylbenzoic acid methyl ester
Quantity
149 mg
Type
reactant
Reaction Step One
Name
Quantity
355 μL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
COC(=O)[C:4]1[CH:9]=[CH:8][C:7](Cl)=[C:6]([S:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[C:5]=1[NH2:18].[CH3:20][Al](C)C.[OH2:24].[ClH:25]>C(Cl)Cl>[Cl:25][C:9]1[CH:8]=[CH:7][C:6]2[S:11][C:12]3[CH:13]=[CH:14][CH:15]=[CH:16][C:17]=3[C:20](=[O:24])[NH:18][C:5]=2[CH:4]=1

Inputs

Step One
Name
2-amino-4-chlorophenylsulfanylbenzoic acid methyl ester
Quantity
149 mg
Type
reactant
Smiles
COC(C1=C(C(=C(C=C1)Cl)SC1=CC=CC=C1)N)=O
Name
Quantity
355 μL
Type
reactant
Smiles
C[Al](C)C
Name
Quantity
3 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at ambient temperature for six days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
flash chromatographed (heptane:EtOAc, 5:1-3:1)

Outcomes

Product
Details
Reaction Time
6 d
Name
Type
product
Smiles
ClC1=CC2=C(SC3=C(C(N2)=O)C=CC=C3)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 38 mg
YIELD: PERCENTYIELD 29%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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